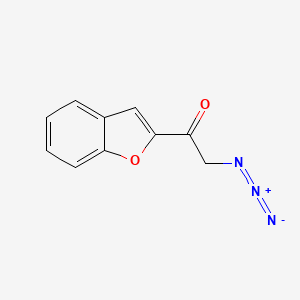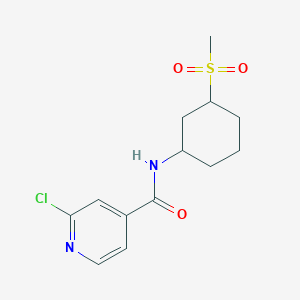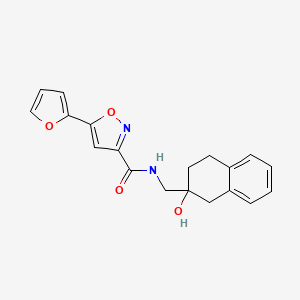
2-Azido-1-(1-benzofuran-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-1-(1-benzofuran-2-yl)ethanone, also known as ABFE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABFE belongs to the class of azides, which are compounds that contain a nitrogen atom attached to three other atoms or groups. In this case, ABFE contains an azido group (-N3) attached to a benzofuran ring and an ethanone group.
Mécanisme D'action
The mechanism of action of 2-Azido-1-(1-benzofuran-2-yl)ethanone is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. 2-Azido-1-(1-benzofuran-2-yl)ethanone has been shown to react with a variety of biological molecules, including proteins, DNA, and lipids. These interactions can lead to changes in cellular function and may have therapeutic implications.
Biochemical and Physiological Effects:
2-Azido-1-(1-benzofuran-2-yl)ethanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Azido-1-(1-benzofuran-2-yl)ethanone can induce cell death in cancer cells, suggesting its potential as an anti-cancer agent. 2-Azido-1-(1-benzofuran-2-yl)ethanone has also been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases. Additionally, 2-Azido-1-(1-benzofuran-2-yl)ethanone has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Azido-1-(1-benzofuran-2-yl)ethanone is its versatility as a building block for the synthesis of complex molecules. 2-Azido-1-(1-benzofuran-2-yl)ethanone is also relatively easy to synthesize and purify, making it a useful tool for organic chemists. However, 2-Azido-1-(1-benzofuran-2-yl)ethanone is a reactive compound that requires careful handling and storage. Additionally, the potential toxicity of 2-Azido-1-(1-benzofuran-2-yl)ethanone and its reactive nature may limit its use in certain applications.
Orientations Futures
There are numerous future directions for the study of 2-Azido-1-(1-benzofuran-2-yl)ethanone. One area of interest is the development of new drugs and therapies based on the properties of 2-Azido-1-(1-benzofuran-2-yl)ethanone. Additionally, further studies are needed to fully understand the mechanism of action of 2-Azido-1-(1-benzofuran-2-yl)ethanone and its interactions with biological molecules. Finally, the synthesis and purification of 2-Azido-1-(1-benzofuran-2-yl)ethanone may be improved to increase its utility in organic synthesis and other applications.
Méthodes De Synthèse
The synthesis of 2-Azido-1-(1-benzofuran-2-yl)ethanone involves a multi-step process that requires expertise in organic chemistry. One of the most common methods for synthesizing 2-Azido-1-(1-benzofuran-2-yl)ethanone is through the reaction between 2-hydroxy-1-(1-benzofuran-2-yl)ethanone and sodium azide in the presence of a catalyst. The reaction takes place under mild conditions and typically yields high purity 2-Azido-1-(1-benzofuran-2-yl)ethanone.
Applications De Recherche Scientifique
2-Azido-1-(1-benzofuran-2-yl)ethanone has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 2-Azido-1-(1-benzofuran-2-yl)ethanone is in the field of organic synthesis, where it can be used as a versatile building block for the synthesis of complex molecules. 2-Azido-1-(1-benzofuran-2-yl)ethanone has also been studied for its potential use in the development of new drugs and therapies, particularly in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
2-azido-1-(1-benzofuran-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c11-13-12-6-8(14)10-5-7-3-1-2-4-9(7)15-10/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLNHPBCTQFFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416495 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2525836.png)


![5-ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2525839.png)

![2-((4-Bromophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2525843.png)
![N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525844.png)
![[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B2525846.png)
![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aS,6bR,12aR,14bS)-2-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2525847.png)
![6-(3-Fluorophenyl)-2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2525848.png)

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2525852.png)

